4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate

Antibacterial susceptibility Sulfonamide potency ranking Veterinary microbiology

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate (CAS 84211-50-7) is the hemihydrate crystalline form of the well-characterized sulfonamide antibiotic sulfamethoxazole (SMX). The compound belongs to the aminobenzenesulfonamide class and exerts bacteriostatic activity through competitive inhibition of dihydropteroate synthase (DHPS), thereby blocking bacterial folate biosynthesis.

Molecular Formula C10H13N3O4S
Molecular Weight 271.30 g/mol
CAS No. 84211-50-7
Cat. No. B12879143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate
CAS84211-50-7
Molecular FormulaC10H13N3O4S
Molecular Weight271.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.O
InChIInChI=1S/C10H11N3O3S.H2O/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13);1H2
InChIKeyMPAJMQNOWSSPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Hydrate (CAS 84211-50-7) – Compound Identity and Sulfonamide Classification for Procurement


4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate (CAS 84211-50-7) is the hemihydrate crystalline form of the well-characterized sulfonamide antibiotic sulfamethoxazole (SMX) [1]. The compound belongs to the aminobenzenesulfonamide class and exerts bacteriostatic activity through competitive inhibition of dihydropteroate synthase (DHPS), thereby blocking bacterial folate biosynthesis [2]. As a (2:1) hydrate, it is distinguished from the anhydrous polymorphic forms I and II (CAS 723-46-6) by its crystallographic incorporation of water molecules, which modifies its solid-state stability and dissolution behavior [3]. This hydrate is the form most commonly encountered in research-grade and compendial-grade material, and its precise stoichiometry is a critical quality attribute for analytical standard preparation, formulation development, and polymorph control during pre-formulation studies.

Why Generic Sulfonamide Substitution Fails – Key Differentiation Drivers for 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Hydrate


Substitution of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate with another in-class sulfonamide (e.g., sulfadiazine, sulfisoxazole, or sulfamethazine) without accounting for its differentiated pharmacokinetic and pharmacodynamic profile introduces quantifiable risk. The compound exhibits an intermediate elimination half-life (~10 hours in humans, 2.2–2.8 hours in production animals) that is distinct from both short-acting (sulfisoxazole, ~6 h) and long-acting (sulfadoxine, 7–9 days) congeners, dictating a specific dosing interval that cannot be extrapolated across the class [1]. Furthermore, its unique 5-methylisoxazole heterocycle confers differential DHPS binding kinetics (IC50 = 0.71 µM vs. 0.42 µM for sulfadiazine against P. carinii DHPS) [2], and its 70% plasma protein binding—lower than sulfisoxazole (~88–92%)—results in greater free drug available for tissue distribution, a property that directly impacts efficacy predictions for extravascular infections [3]. The hydrate solid form further distinguishes this compound; polymorphic form III (hemihydrate) adopts both E- and Z-conformations in the crystal lattice, whereas anhydrous forms I and II exist solely in the E-form, with implications for dissolution rate, hygroscopicity, and long-term stability that are material to analytical reference standard reliability and formulation reproducibility [4].

Quantitative Differentiation Evidence for 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Hydrate Against Key Comparators


Rank-Order Antibacterial Potency: Sulfamethoxazole Demonstrates Highest Activity Among Five Structurally Related Sulfonamides Against Gram-Negative Porcine Pathogens

In a direct head-to-head agar dilution study of 12 sulfonamides tested against four clinically relevant porcine pathogens (Bordetella bronchiseptica n=10, Pasteurella multocida n=10, Haemophilus pleuropneumoniae n=20, Streptococcus suis n=10), sulfamethoxazole was identified as the most potent compound among the five sulfonamides whose MIC50 did not exceed 16 µg/mL for gram-negative bacteria. The comparator set comprised sulfachloropyridazine, sulfadiazine, sulfadimethoxine, sulfamerazine, and sulfamethoxazole [1]. In contrast, the frequently prescribed sulfamethazine exhibited overall low antimicrobial activity across the panel. This rank-order differentiation provides a direct, quantitative basis for selecting sulfamethoxazole over sulfamethazine when targeting gram-negative respiratory pathogens in veterinary or zoonotic disease models.

Antibacterial susceptibility Sulfonamide potency ranking Veterinary microbiology

Pharmacokinetic Differentiation: Sulfamethoxazole's Intermediate Elimination Half-Life Enables Twice-Daily Dosing Versus Four-Times-Daily for Sulfisoxazole

Sulfamethoxazole exhibits an elimination half-life of approximately 10 hours in humans (7–12 hour range), classifying it as an intermediate-acting sulfonamide, in contrast to the short-acting sulfisoxazole (half-life ~6 hours) [1]. This pharmacokinetic difference translates directly to dosing frequency: sulfamethoxazole is administered twice daily, whereas sulfisoxazole requires four-times-daily administration . Additionally, sulfamethoxazole exhibits slower enteric absorption and slower renal excretion compared to sulfisoxazole, a property that sustains therapeutic plasma concentrations over longer intervals and reduces peak-to-trough fluctuation [2]. The clinical consequence is that sulfamethoxazole achieves comparable or superior therapeutic outcomes with half the daily dosing frequency, a meaningful differentiator for both patient compliance and experimental protocol design.

Pharmacokinetics Dosing interval optimization Sulfonamide half-life comparison

DHPS Enzyme Inhibition: Sulfamethoxazole Shows a 1.7-Fold Higher IC50 Than Sulfadiazine Against Pneumocystis carinii DHPS, Offset by Superior Pharmacokinetic Profile

In a direct comparative enzymatic assay, sulfamethoxazole inhibited recombinant Pneumocystis carinii dihydropteroate synthase (DHPS) with an IC50 of 0.71 µM, compared with an IC50 of 0.42 µM for sulfadiazine—representing a 1.7-fold lower intrinsic enzyme inhibitory potency [1]. However, this apparent enzymatic disadvantage is offset in clinical and in vivo settings by sulfamethoxazole's more favorable pharmacokinetic attributes: 70% plasma protein binding (vs. ~50% for sulfadiazine), a longer elimination half-life enabling twice-daily dosing, and a smaller apparent volume of distribution (0.21 L/kg vs. 0.29 L/kg for sulfadiazine, P<0.05), which results in 1.56-fold higher total drug exposure (PP0–∞ = 795 vs. 510 mg/L×h, P<0.01) following intravenous infusion [2]. This illustrates that enzyme-level potency alone is an insufficient criterion for compound selection; the integrated PK/PD profile must guide procurement decisions for in vivo applications.

Enzyme inhibition Dihydropteroate synthase Pneumocystis carinii

Trimethoprim Synergy: Sulfamethoxazole–Trimethoprim Combination Achieves 6- to 25-Fold MIC Reduction Against MRSA Compared to Either Agent Alone

The combination of sulfamethoxazole with trimethoprim (TMP) produces synergistic antibacterial activity that is substantially greater than the sum of individual drug effects. Against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), the TMP-SMX combination reduced MICs by 6- to 25-fold compared to either drug alone in vitro, and produced a 5- to 6-fold reduction in trimethoprim ED50 in murine infection models [1]. The same study demonstrated in vivo efficacy with SMX-TMP (20:1 ratio) yielding ED50 values of 6.4 and 9.6 mg/kg for two distinct MRSA strains in a mouse model, while sulfamethoxazole alone yielded MICs of 25–50 µg/mL against the same clinical MRSA isolates [2]. This synergy is mechanistically grounded in the sequential blockade of folate biosynthesis: SMX inhibits DHPS, and TMP inhibits dihydrofolate reductase (DHFR). This ratio-dependent synergy is not uniformly achievable with all sulfonamides; for example, sulfamethazine and sulfamerazine showed MIC50 values above their breakpoint against Salmonella strains, rendering them less suitable for combination applications [3].

Antibiotic synergy MRSA Trimethoprim-sulfamethoxazole combination

Aqueous Solubility Ranking: Sulfamethoxazole Occupies an Intermediate Solubility Position Among Therapeutic Sulfonamides at Physiological pH

The aqueous solubility of sulfamethoxazole in the pH range of 5.5 to 7.4 occupies a predictable intermediate position relative to its closest structural analogs: it is slightly lower than sulfisoxazole but higher than sulfadiazine, sulfamerazine, and sulfamethazine . Quantitative water solubility at 37 °C is reported as 610 mg/L (log S = −2.62), classifying sulfamethoxazole as a Biopharmaceutics Classification System (BCS) Class IV compound (low solubility, low permeability) [1]. This solubility profile has direct consequences for formulation: sulfamethoxazole is practically insoluble in water but freely soluble in acetone and soluble in dilute sodium hydroxide and dilute acids, enabling pH-adjusted dissolution strategies. In contrast, sulfisoxazole's higher aqueous solubility historically made it the preferred agent for urinary tract infections where high urinary concentrations are desired, while sulfamethoxazole's intermediate solubility, combined with its slower renal excretion, supports systemic infection applications where sustained plasma levels are prioritized over rapid urinary elimination [2].

Aqueous solubility pH-dependent solubility Formulation development

Solid-State Polymorphism: The Hydrate Form (84211-50-7) Exhibits Unique E/Z Conformational Duality Absent in Anhydrous Polymorphs

X-ray crystallographic analysis has established that sulfamethoxazole exists in three distinct polymorphic forms: forms I and II (anhydrous, both adopting the E-conformation exclusively), and form III, which is the hemihydrate (SMX·0.5H2O) and uniquely adopts both E- and Z-conformations within the crystal lattice [1]. This conformational duality in the hydrate arises from the incorporation of water molecules into the hydrogen-bonding network, which modifies the intermolecular CH⋯X interactions that govern the solid-state arrangement. The pressure-stability relationship between hydrate and anhydrate forms has been systematically investigated, revealing that the presence of water molecules exerts a pressure-(de)stabilizing effect on the crystal structure [2]. For the procurement of CAS 84211-50-7 specifically, this means the hydrate form provides a distinct IR and Raman spectral fingerprint (with characteristic ν(NH) and ν(CH) band shifts) that enables unambiguous identity confirmation and differentiation from anhydrous material (CAS 723-46-6). The hemihydrate stoichiometry also carries implications for quantitative weighing: the molecular weight of the hydrate (271.06 g/mol for the 2:1 hydrate species vs. 253.28 g/mol for the anhydrous form) must be accounted for when preparing molar solutions, representing a ~7% mass correction that, if overlooked, introduces systematic error in concentration-dependent assays.

Polymorphism Hydrate characterization Solid-state chemistry

Optimal Application Scenarios for Procuring 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide Hydrate (CAS 84211-50-7)


Veterinary Infectious Disease Research: Gram-Negative Respiratory Pathogen Challenge Models in Swine

Based on the direct head-to-head potency ranking by Mengelers et al. (1989), sulfamethoxazole is the sulfonamide of choice for experimental infection models involving Bordetella bronchiseptica, Pasteurella multocida, and Haemophilus pleuropneumoniae in pigs, where its MIC50 ≤ 16 µg/mL and rank-#1 potency among 12 tested sulfonamides have been quantitatively established [1]. Substitution with sulfamethazine—the most commonly prescribed veterinary sulfonamide at the time of the study—would introduce a quantifiably inferior antibacterial effect against gram-negative targets, compromising model reproducibility. Researchers procuring compound for porcine pharmacokinetic/pharmacodynamic modeling should specify the hydrate form (CAS 84211-50-7) to ensure consistency with the solid form used in published PK studies in swine, where elimination half-lives of 2.0–4.7 hours (calves/cows) and 2.2–2.8 hours (pigs) have been characterized [2].

Fixed-Dose Combination Product Development: Trimethoprim-Sulfamethoxazole Co-Formulation (Co-Trimoxazole) R&D and Bioequivalence Studies

The uniquely well-characterized synergy between sulfamethoxazole and trimethoprim—demonstrated by 6- to 25-fold MIC reductions against MRSA in vitro and ED50 values of 6.4–9.6 mg/kg in murine infection models—makes sulfamethoxazole the irreplaceable sulfonamide partner for TMP in fixed-dose combination development [1]. This synergy has been validated in clinical trials: a randomized double-blind study demonstrated that TMP-SMX cured 30 of 42 patients (71.4%) with upper urinary tract infections versus 26 of 48 (54.2%) for SMX alone, and critically, among patients infected with SMX-resistant organisms, TMP-SMX cured 12 of 17 (70.6%) versus only 2 of 12 (16.7%) for SMX alone [2]. For generic product developers conducting bioequivalence studies of co-trimoxazole tablet formulations, procuring the hydrate reference standard (CAS 84211-50-7) is essential, as compendial monographs specify polymorph identity and hydrate stoichiometry as critical quality attributes for reference standard preparation [3].

Pre-Formulation and Solid-State Characterization: Polymorph Screening and Hydrate Stability Assessment

The existence of three distinct polymorphic forms of sulfamethoxazole—forms I and II (anhydrous, E-conformation only) and form III (hemihydrate, E/Z conformational duality)—creates a specific need for CAS 84211-50-7 as the reference polymorph in solid-state characterization studies [1]. The hydrate's unique crystallographic features, including its pressure-(de)stabilization behavior in the presence of water characterized by Patyk-Kaźmierczak & Kaźmierczak (2021), make it indispensable for researchers studying pharmaceutical cocrystals, amorphous solid dispersions, or salt forms of sulfamethoxazole [2]. For analytical laboratories conducting compendial testing per USP or Ph. Eur. monographs, the hemihydrate form is explicitly referenced for standard solution preparation; use of anhydrous material introduces a ~7% mass error in quantitative assays if the stoichiometric difference is not corrected for [3].

Antifolate Drug Discovery: DHPS Enzyme Inhibition Screening and Competitive Binding Assays

For drug discovery programs targeting the folate biosynthesis pathway, sulfamethoxazole serves as a well-characterized reference inhibitor of dihydropteroate synthase (DHPS). Its IC50 of 0.71 µM against P. carinii DHPS and Ki of 7.5 nM against recombinant DHPS provide benchmark values for screening novel antifolate compounds [1]. In cell-based assays, sulfamethoxazole inhibits folate biosynthesis in situ by 48.6%, offering a quantitative baseline for evaluating new chemical entities. When used as a comparator in enzyme inhibition studies, researchers must account for the differential between sulfamethoxazole (IC50 = 0.71 µM) and sulfadiazine (IC50 = 0.42 µM), as the 1.7-fold difference in intrinsic enzyme potency may influence hit-to-lead ranking depending on whether the screening cascade prioritizes target engagement or whole-cell activity [2]. The hydrate form's defined stoichiometry ensures accurate molar concentration calculations for IC50 determination in enzymatic assays.

Quote Request

Request a Quote for 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.